Critical SAR Switch: N-Monomethyl vs. N,N-Dimethyl Analogues in Aβ Plaque Affinity
The secondary N-methylamino motif in desmethyl-IMPY (14d) is a critical determinant of binding affinity, representing a significant divergence from tertiary N,N-dimethylamino analogues like IMPY (12a). Published SAR data demonstrates a class-level trend where tertiary amines exhibit much higher affinity than their secondary counterparts. For a directly comparable pair, the tertiary 6-bromo analogue (12b) shows a KI of 5.9 nM, whereas its secondary N-methyl counterpart (14c) is essentially inactive with a KI >1000 nM [1]. This highlights that while the tertiary parent IMPY (12a, KI = 8.9 nM) is a high-affinity ligand, its desmethyl derivative (14d) is expected to have significantly reduced affinity, making it unsuitable as a direct imaging agent but uniquely valuable as a synthetic intermediate for radiolabeling via N-alkylation [1].
| Evidence Dimension | Binding Affinity (KI) to Human Aβ Plaques |
|---|---|
| Target Compound Data | Exact KI value not found in accessible literature for 14d; SAR indicates significantly lower affinity than IMPY based on class-level trend for secondary amines. |
| Comparator Or Baseline | IMPY (12a, N,N-dimethyl): KI = 8.9 ± 0.7 nM. 6-Bromo secondary analogue (14c): KI > 1000 nM. |
| Quantified Difference | >100-fold affinity loss is observed when switching from tertiary to secondary amine in a closely related analogue pair (12b vs. 14c). |
| Conditions | In vitro binding assay using human postmortem Alzheimer's disease brain tissue homogenates, measured with [3H]PIB as the radioligand. |
Why This Matters
This data confirms the target compound's low affinity for Aβ plaques, positioning it not as a final imaging agent but as a critical, non-substitutable precursor for synthesizing high-affinity radioligands through N-alkylation, a synthetic route impossible with tertiary amines.
- [1] Cai, L., Cuevas, J., Temme, S., Herman, M. M., Dence, C. S., Wang, Y., ... & Pike, V. W. (2007). Synthesis and Structure−Affinity Relationships of New 4-(6-Iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine Derivatives as Ligands for Human β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(19), 4746-4758. View Source
